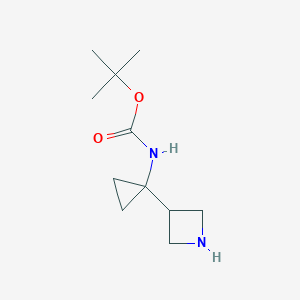
2,5-Dimethylthiophene-3-carbonyl chloride
Vue d'ensemble
Description
2,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound that is derived from thiophene, a heterocyclic compound with a sulfur atom in its ring structure. The compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the thiophene ring and a carbonyl chloride functional group at the 3 position. This structure makes it a potential intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of derivatives of 2,5-dimethylthiophene can be complex, involving multiple steps and reagents. For instance, the nitration of 2,5-dimethylthiophene using copper(II) nitrate in acetic anhydride results in the formation of 3-nitro-2,5-dimethyl-thiophene and other products . Additionally, the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds leads to the activation of both sp2 and sp3 C-H bonds and the formation of new C-C bonds, indicating the potential for complex transformations involving this molecule . Chloromethylation of 2,5-dimethylthiophene has also been studied, with various products being formed depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of 2,5-dimethylthiophene derivatives can be quite intricate, as demonstrated by the crystal and molecular-electronic structure investigations of related compounds . These studies often involve X-ray single-crystal diffraction to determine the precise arrangement of atoms within the crystal lattice and to understand the electronic structure through quantum-chemical calculations.
Chemical Reactions Analysis
2,5-Dimethylthiophene-3-carbonyl chloride can undergo a variety of chemical reactions due to its reactive carbonyl chloride group. For example, it can participate in nucleophilic substitution reactions where the chloride is replaced by another group. The presence of the methyl groups on the thiophene ring can also influence the reactivity and selectivity of these reactions. The compound's reactivity has been explored in the context of oligomerization reactions, where it can form complex thiophenic structures .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2,5-Dimethylthiophene-3-carbonyl chloride has been studied for its reactivity and utility in various chemical syntheses. For instance, its interaction with different compounds has been explored to produce new chemical structures and compounds. An example includes its reaction with model heterocyclic amines leading to the formation of 2,5-dichloro-N-(substituted aminocarbonothioyl)thiophene-3-carboxamides, which upon heating, undergo intramolecular cyclization to yield 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).
Molecular Structure Studies
The molecular structure of compounds related to 2,5-Dimethylthiophene-3-carbonyl chloride has been a subject of study in various researches. For example, an electron diffraction study was conducted on the molecular structure of 2,5-dimethylthiophene to understand its structural parameters, which is crucial for its applications in further chemical research (Tanabe, Takeuchi, & Konaka, 1993).
Application in Organometallic Chemistry
In organometallic chemistry, research has been conducted on the reactivity of 2,5-dimethylthiophene with various organometallic compounds. For example, the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds showed interesting results in terms of C-H bond activation and C-C bond formation, indicating its potential applications in complex organometallic syntheses (Paneque, Poveda, Salazar, & Carmona, 2005).
Advanced Material Synthesis
2,5-Dimethylthiophene derivatives have been used in the synthesis of advanced materials. The synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, derived from similar compounds, provide insights into their potential applications in material science (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Catalysis and Ligand Development
Furthermore, 2,5-Dimethylthiophene-3-carbonyl chloride and its derivatives have been explored in the context of catalysis and ligand development. The synthesis of enantiopure chiral biheteroaromatic ligands starting from 2,5-dimethylthiophene showcases the potential of these compounds in stereoselective catalysis. These ligands have been used with transition metals in homogeneous hydrogenation reactions, indicating their significance in catalytic processes (Benincori, Cesarotti, Piccolo, & Sannicolo, 2000).
Coordination Chemistry and Metal Complexes
In coordination chemistry, studies have explored the coordination of 2,5-dimethylthiophene derivatives to various metal centers. The complexation behavior of these compounds with different metals provides valuable insights into their applications in the synthesis of metal-organic frameworks and other coordination complexes. For example, the coordination of 2,5-dimethylthiophene to three metal centers in complexes has been reported, indicating its versatility in forming multi-metal complexes (Chen & Angelici, 1992).
Pharmaceutical Research and Biological Studies
In the pharmaceutical and biological research domain, 2,5-dimethylthiophene derivatives have been investigated for their potential in drug development and biological studies. For instance, lanthanide(III) chloride complexes with a heterocyclic Schiff base ligand derived from 2,5-dimethylthiophene have been studied for their antimicrobial activities, showcasing their potential in medicinal chemistry (Mohanan, Subhadrambika, Joseyphus, Swathy, & Nisha, 2016).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302+H312+H332;H314 indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,5-dimethylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVQKIVNYYIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615342 | |
| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylthiophene-3-carbonyl chloride | |
CAS RN |
57248-13-2 | |
| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)









